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molecular formula C7H7F3N2 B8482623 6-Methyl-3-(trifluoromethyl)pyridin-2-amine

6-Methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B8482623
M. Wt: 176.14 g/mol
InChI Key: YBHHFIQTYPABMV-UHFFFAOYSA-N
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Patent
US09394311B2

Procedure details

N-(4-Methoxybenzyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine (100 mg, 338 μmol, Eq: 1.00) in trifluoroacetic acid (2 ml) was heated under reflux for 30 min. The mixture was concentrated. The crude product (120 mg, pink solid) was used in the next step without further purification. MS: m/z=218.2 (M+H+)
Name
N-(4-Methoxybenzyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[C:14]([C:15]([F:18])([F:17])[F:16])=[CH:13][CH:12]=[C:11]([CH3:19])[N:10]=2)=CC=1>FC(F)(F)C(O)=O>[CH3:19][C:11]1[N:10]=[C:9]([NH2:8])[C:14]([C:15]([F:18])([F:16])[F:17])=[CH:13][CH:12]=1

Inputs

Step One
Name
N-(4-Methoxybenzyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine
Quantity
100 mg
Type
reactant
Smiles
COC1=CC=C(CNC2=NC(=CC=C2C(F)(F)F)C)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product (120 mg, pink solid) was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C(=N1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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